molecular formula C13H13F3O2 B6163586 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione CAS No. 832738-17-7

4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione

Cat. No.: B6163586
CAS No.: 832738-17-7
M. Wt: 258.2
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Description

4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 4-isopropylphenyl substituent. This compound belongs to a class of fluorinated diketones known for their strong electron-withdrawing properties, which stabilize the enol tautomer and enhance their utility in coordination chemistry, pharmaceuticals, and materials science .

Properties

IUPAC Name

4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOXSNQVCLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189839
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
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Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-17-7
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-17-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione
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Biological Activity

4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione, commonly referred to as 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, is a fluorinated diketone compound with a molecular formula of C11H9F3O2C_{11}H_9F_3O_2 and a molecular weight of approximately 230.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as a precursor in the synthesis of various pharmacologically active agents.

The compound exhibits several notable physical properties:

  • Molecular Weight : 230.18 g/mol
  • Density : Approximately 1.3 g/cm³
  • Melting Point : 44-46 °C
  • Boiling Point : 269.9 °C at 760 mmHg
  • Flash Point : 94.1 °C

These properties suggest that the compound is stable under standard laboratory conditions and can be handled safely when appropriate precautions are taken.

Biological Activity Overview

Research indicates that this compound may have significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

The compound has been noted for its role as an intermediate in the synthesis of celecoxib, a well-known anti-inflammatory drug. Celecoxib is classified as a selective COX-2 inhibitor and is used primarily for the treatment of arthritis and acute pain management. The trifluoromethyl group in the compound enhances its pharmacological properties by improving metabolic stability and bioavailability.

Anticancer Potential

Several studies have explored the anticancer potential of derivatives synthesized from this compound:

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Koca et al. Pyrazole derivativesHepG27.01 ± 0.60Inhibition of topoisomerase IIa
Zheng et al. Benzimidazole derivativeA5490.30VEGF-induced proliferation inhibition
Fan et al. Hydrazone derivativesNCIH46025 nMCDK2 inhibition

These studies indicate that modifications to the core structure can lead to significant improvements in anticancer efficacy across various cell lines.

Case Studies and Research Findings

Research has highlighted various case studies where derivatives of this compound have been synthesized and tested for biological activity:

  • Synthesis and Evaluation : A study reported the synthesis of novel pyrazole-linked compounds derived from this compound, assessing their cytotoxic effects against multiple cancer cell lines including MCF7 and HCT116. These compounds demonstrated promising results with IC50 values indicating effective growth inhibition.
  • Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that they may serve as lead compounds for further drug development targeting specific cancer types.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl derivatives) increase electrophilicity at the diketone core, favoring nucleophilic attacks . Conversely, electron-donating groups (e.g., -OCH₃ in methoxynaphthyl derivatives) enhance solubility in polar solvents .
  • Steric Effects : Bulky substituents like isopropyl (in the target compound) or naphthyl groups may reduce reaction rates in condensation reactions but improve crystallinity .
  • Coordination Chemistry : Thienyl and pyridyl substituents facilitate chelation with transition metals (e.g., Ru, Cd) due to their π-conjugated systems and lone pairs .

Tautomerism and Stability

All trifluoromethyl β-diketones exhibit enol-keto tautomerism, with the enol form dominating in non-polar solvents (e.g., chloroform) due to intramolecular hydrogen bonding and stabilization by the trifluoromethyl group . For example, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione exists >95% in the enol form, a property critical for its role in metal coordination .

Coordination Chemistry

  • Ruthenium Complexes : Trifluoromethyl β-diketones form tris-chelates with ruthenium(III), studied for their redox properties .

Materials Science

  • Luminescent Materials : Carbazole-substituted derivatives enable the design of Eu³⁺-based hydrophilic/hydrophobic ligands for aqueous self-assembly .

Preparation Methods

Protocol and Conditions

  • Base Selection : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) achieves optimal enolate formation.

  • Stoichiometry : A 1:1 molar ratio of ketone to ester, with 2.2 equiv of KOtBu, ensures complete deprotonation.

  • Workup : Acidic quenching (HCl) followed by extraction with ethyl acetate yields the crude product, purified via recrystallization.

Pilot-scale trials report yields of 78–82% for analogous compounds, with purity >95% after crystallization.

Advantages Over Friedel-Crafts

  • Reduced Corrosivity : Eliminates AlCl₃, simplifying waste management.

  • Scalability : THF’s low boiling point (66°C) facilitates solvent recovery.

Alternative Synthesis Pathways

Grignard Addition-Oxidation

A less conventional route involves Grignard addition of 4-isopropylphenylmagnesium bromide to ethyl trifluoroacetoacetate, followed by oxidation. While theoretically viable, this method suffers from low yields (~50%) due to over-addition side reactions.

Enzymatic Catalysis

Emerging studies explore lipase-mediated condensation in non-aqueous media, though industrial applicability remains limited by enzyme costs and sluggish kinetics.

Comparative Analysis of Methods

ParameterFriedel-Crafts AcylationClaisen CondensationGrignard-Oxidation
Yield 85–90%78–82%~50%
Catalyst Cost Moderate (AlCl₃)High (KOtBu)Low (Mg)
Reaction Time 8–12 hours6–8 hours24+ hours
Purity Post-Workup >98%>95%<90%
Scalability IndustrialPilot-scaleLab-scale

Key Insights :

  • Friedel-Crafts excels in yield and purity but requires corrosive reagents.

  • Claisen Condensation offers safer processing but incurs higher base costs.

  • Grignard methods are hindered by side reactions, relegating them to niche applications .

Q & A

Q. What are the implications of steric effects from the isopropylphenyl group on supramolecular assembly?

  • Methodological Answer : The bulky substituent disrupts π-π stacking, favoring hydrogen-bonded dimers. Single-crystal XRD of analogs reveals C=O···H-C interactions (2.8–3.1 Å). Simulate packing motifs with Mercury software .

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